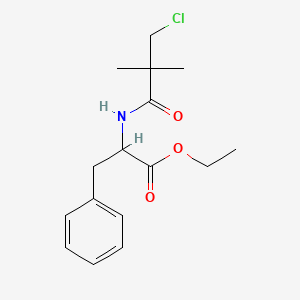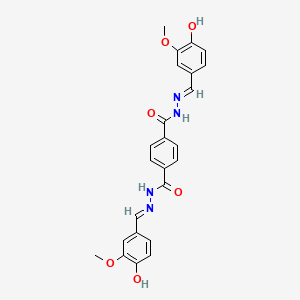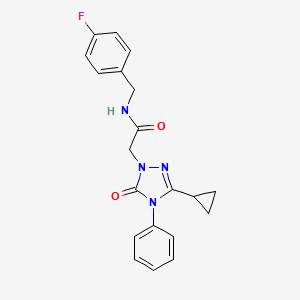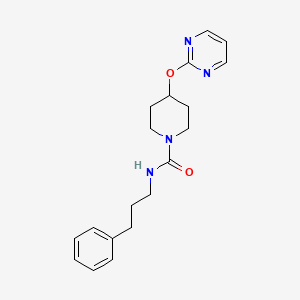![molecular formula C10H18ClNO2 B2706067 Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride CAS No. 2344680-86-8](/img/structure/B2706067.png)
Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2344680-86-8 . It has a molecular weight of 219.71 . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is 1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is a powder . The compound is stable at normal temperatures and should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The compound has been utilized in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, representing a novel class of dipeptide synthons. These synthons have demonstrated the ability to undergo expected reactions with carboxylic acids and thioacids, proving their utility in peptide synthesis as dipeptide building blocks. This application is particularly significant in the synthesis of nonapeptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, highlighting the compound's role in developing complex peptide-based structures (Suter, Stoykova, Linden, & Heimgartner, 2000).
Organic Synthesis
Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, a related structure, underwent nucleophilic ring opening reaction to yield functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are crucial structural sub-units in several classes of bioactive compounds, illustrating the versatility of the spirocyclic structure in synthesizing complex organic molecules (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Anticonvulsant Research
Further research into N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs revealed their anticonvulsant activity. These studies employed the Topliss structure activity and Craig plot analytical approaches, along with CLOG P analysis, to correlate physicochemical parameters with anticonvulsant activity. This work led to the identification of several substituted benzyloxy compounds with significant activity, showcasing the potential of spirocyclic compounds in anticonvulsant drug development (Farrar et al., 1993).
Anticancer Research
1-Thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and evaluated for their anticancer activity. The study targeted HepG-2, PC-3, and HCT116 cell lines, with several compounds showing moderate to high inhibition activities. This research underlines the potential therapeutic applications of spirocyclic compounds in oncology, offering a new avenue for the development of anticancer agents (Flefel et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBYKCNAIMVWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)




![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)

![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)
![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)
